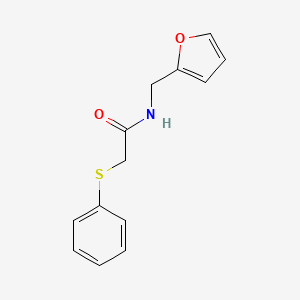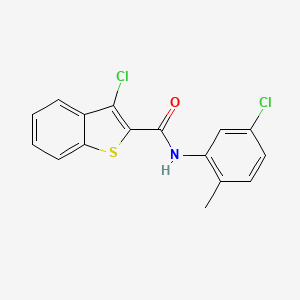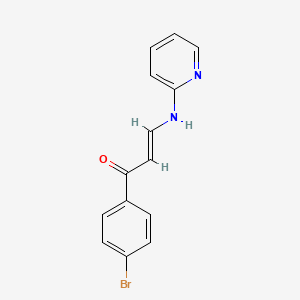![molecular formula C18H25NO B5715666 1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)
1-[3-(4-tert-butylphenyl)acryloyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-tert-butylphenyl)acryloyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-[3-(4-tert-butylphenyl)acryloyl]piperidine is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of specific enzymes that are involved in the progression of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This inhibition can lead to the suppression of disease progression and may provide a potential therapeutic benefit.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-tert-butylphenyl)acryloyl]piperidine has biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of various diseases. Additionally, this compound has been shown to have a low toxicity profile and does not cause significant adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(4-tert-butylphenyl)acryloyl]piperidine in lab experiments include its potential as a drug candidate for the treatment of various diseases, its low toxicity profile, and its potential as a building block for the synthesis of new materials. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and the potential for off-target effects.
Orientations Futures
There are several future directions for the study of 1-[3-(4-tert-butylphenyl)acryloyl]piperidine. These include further studies to fully understand its mechanism of action, the development of more potent analogs, the investigation of its potential as a building block for the synthesis of new materials, and the evaluation of its potential as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, 1-[3-(4-tert-butylphenyl)acryloyl]piperidine is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of specific enzymes that are involved in the progression of various diseases. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
1-[3-(4-tert-butylphenyl)acryloyl]piperidine can be synthesized using different methods. One of the most common methods is the reaction of 3-(4-tert-butylphenyl)acrylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields 1-[3-(4-tert-butylphenyl)acryloyl]piperidine as the main product.
Applications De Recherche Scientifique
1-[3-(4-tert-butylphenyl)acryloyl]piperidine has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been investigated for its potential as a building block for the synthesis of new materials. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(20)19-13-5-4-6-14-19/h7-12H,4-6,13-14H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXVSVSDLBHFG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Tert-butylphenyl)acryloyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)
![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)




![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)

![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)